molecular formula C14H10N4O4 B3221965 N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide CAS No. 1209915-18-3

N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B3221965
CAS No.: 1209915-18-3
M. Wt: 298.25
InChI Key: ORXZFNYRSIEOKY-UHFFFAOYSA-N
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide is a synthetic hybrid compound incorporating both nitrofuran and pyrazole pharmacophores, making it a candidate for investigative antimicrobial and antifungal research. Its proposed mechanism of action is characteristic of nitroheterocyclic compounds, functioning as a prodrug that is activated by bacterial nitroreductase enzymes (NTRs). This reduction process generates reactive intermediates that cause oxidative damage to bacterial DNA, proteins, and other cellular components, leading to cell death . The structural framework of this molecule is of significant interest in medicinal chemistry, as both the 5-nitrofuran and pyrazole scaffolds are independently recognized for their broad-spectrum biological activities . The integration of these moieties is a common strategy in drug discovery to develop new agents against resistant bacterial strains, including Mycobacterium tuberculosis . Furthermore, structurally related pyrazole-carboxamide derivatives have demonstrated high efficacy as fungicides by targeting and inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, suggesting a potential parallel research avenue for this compound . This product is intended for research applications, such as in vitro antibacterial screening, mechanistic studies on nitroreductase activation, and the exploration of novel antifungal agents. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-nitro-N-[4-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-14(12-5-6-13(22-12)18(20)21)16-10-3-1-9(2-4-10)11-7-8-15-17-11/h1-8H,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXZFNYRSIEOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(1H-pyrazol-3-yl)aniline with 5-nitrofuran-2-carboxylic acid under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Properties

Synthesis and Evaluation
Research has shown that derivatives of nitrofurantoin, including N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide, exhibit significant antibacterial activity. A study synthesized a series of furan and pyrazole-based compounds and evaluated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess comparable or superior antibacterial properties to nitrofurantoin, making them promising candidates for treating urinary tract infections (UTIs) .

Mechanism of Action
The mechanism by which these compounds exert their antibacterial effects typically involves the inhibition of bacterial DNA synthesis. The presence of the nitro group in the furan ring is crucial for this activity, as it can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA .

Anticancer Activity

In Vitro Studies
this compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The structural features, particularly the pyrazole and furan moieties, contribute to its ability to interact with cellular targets involved in cell proliferation and survival .

Case Studies
A notable case study involved the evaluation of this compound's effects on human breast cancer cells. The study reported a significant reduction in cell viability at micromolar concentrations, suggesting that further development could lead to effective therapeutic agents for cancer treatment .

Synthetic Methodologies

Versatile Building Block
this compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing more complex molecules with potential biological activities .

Applications in Drug Development
The compound's unique structure allows chemists to modify its functional groups systematically, leading to the discovery of new derivatives with enhanced pharmacological profiles. This approach is particularly beneficial in drug development, where small changes can significantly impact a compound's efficacy and safety .

Summary Table of Applications

ApplicationDescriptionReferences
Antibacterial Effective against Gram-positive and Gram-negative bacteria; potential UTI treatment
Anticancer Induces apoptosis in cancer cell lines; promising for breast cancer therapy
Synthetic Methodology Versatile building block for creating complex organic molecules

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide-Benzamide Analogs

Compound ID Substituent on Phenyl Ring Molecular Formula Yield (%) Key Synthesis Steps
19 Tetrahydro-2H-pyran-4-yl sulfonyl C₁₆H₁₇N₃O₆S 1 Coupling of 4-((tetrahydro-2H-pyran-4-yl)sulfonyl)aniline with 5-nitro-2-furoyl chloride
20 Cyclohexylsulfonyl C₁₇H₁₉N₃O₆S 60 Reaction of cyclohexyl(4-nitrophenyl)sulfane with H₂O₂ and subsequent coupling
9 4-Hydroxypiperidin-1-yl sulfonyl C₁₆H₁₈N₄O₇S N/A Microwave-assisted coupling of 4-hydroxy piperidine sulfonamide with 5-nitro-2-furoyl chloride
10 Piperidin-1-yl sulfonyl C₁₆H₁₇N₃O₆S N/A Direct coupling of commercial 4-(piperidin-1-ylsulfonyl)aniline
11 4-Fluoropiperidin-1-yl sulfonyl C₁₆H₁₇FN₄O₆S N/A Multi-step synthesis involving 4-fluoropiperidine
15 4-Tert-butylpiperidin-1-yl sulfonyl C₂₀H₂₆N₄O₆S N/A Similar to compound 9 with tert-butyl-piperidine
Asciminib (ABL001) Chlorodifluoromethoxy, pyridine, pyrrolidinyl C₂₀H₁₅ClF₂N₄OS·HCl N/A Multi-step synthesis targeting BCR-ABL1 kinase

Key Observations :

  • Yield Variability: Compound 19 exhibits a notably low yield (1%) compared to compound 20 (60%), likely due to steric hindrance from the tetrahydro-2H-pyran-4-yl group or reaction inefficiency .

Physicochemical Properties

  • Asciminib’s hydrochloride salt formulation (molecular weight 486.30 g/mol) optimizes bioavailability .
  • Electrostatic Interactions: Computational tools like Multiwfn () and noncovalent interaction analysis () could elucidate how substituents influence binding to targets like CHOP or kinases .

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of 4-(1H-pyrazol-3-yl)aniline with 5-nitrofuran-2-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents or solvents that facilitate the formation of the amide bond.

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating significant anti-inflammatory, antibacterial, and antiparasitic properties.

Anti-inflammatory Activity

Recent studies have shown that compounds containing pyrazole and nitrofuran moieties exhibit potent anti-inflammatory effects. For instance, a compound similar to this compound was reported to have superior anti-inflammatory activity compared to standard drugs like diclofenac sodium . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies indicate that this compound exhibits significant antibacterial activity, with effectiveness comparable to established antibiotics . The minimum inhibitory concentrations (MICs) were determined through standard tube dilution methods, revealing promising results against strains like Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The SAR studies of related compounds suggest that modifications on the pyrazole ring and the nitrofuran moiety can significantly influence biological activity. For example, substituents on the phenyl ring can enhance solubility and bioavailability while maintaining or improving potency against target organisms .

Compound Substituent Activity (pIC50)Selectivity
NPD-02274-methoxy6.4High
This compound-Not yet reportedTBD

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating infectious diseases. For instance, a recent study demonstrated that a structurally similar compound displayed a high selectivity index against Trypanosoma cruzi, making it a candidate for further development in Chagas disease therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of 5-nitrofuran-2-carboxylic acid derivatives with 4-(1H-pyrazol-3-yl)aniline. Key steps include:

  • Carboxylic Acid Activation : Use of coupling agents like EDCI or DCC to form the active ester intermediate .
  • Amide Bond Formation : Reaction under anhydrous conditions with catalytic DMAP to enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
    • Challenges : Nitrofuran instability under high temperatures requires low-heat reflux (e.g., 60°C in THF) to prevent decomposition .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical for confirming its identity?

  • Methodological Answer :

  • FT-IR : Confirms the presence of nitrofuran (C=O stretch at ~1700 cm⁻¹) and pyrazole (N-H bend at ~1550 cm⁻¹) moieties .
  • NMR : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 7.5–8.3 ppm) and pyrazole NH (δ ~12.2 ppm). ¹³C NMR distinguishes carbonyl carbons (~160 ppm) and nitrofuran oxygenated carbons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 342.08) .

Q. What in vitro biological screening assays are suitable for initial evaluation of antibacterial activity?

  • Methodological Answer :

  • MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitrofuran derivatives often show MICs <10 μg/mL due to nitroreductase-mediated activation .
  • Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s mechanism of action against bacterial targets like nitroreductases?

  • Methodological Answer :

  • Target Selection : Retrieve nitroreductase (e.g., E. coli NfsB) crystal structures from PDB (e.g., 1YKI).
  • Docking Workflow : Use AutoDock Vina to simulate binding poses. The nitrofuran group should align with the enzyme’s flavin cofactor for nitro-group reduction .
  • Validation : Compare docking scores with known inhibitors (e.g., nitrofurantoin) and correlate with experimental MIC data .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., variable potency against cancer vs. bacterial cells)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and oxygen levels (hypoxia affects nitroreductase activity) .
  • Metabolomic Profiling : LC-MS/MS to quantify intracellular metabolites (e.g., reduced nitro intermediates) in bacterial vs. mammalian cells .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions with TNIK or other cancer-related kinases .

Q. How are in vivo pharmacokinetic properties (e.g., bioavailability, metabolic stability) evaluated for this compound?

  • Methodological Answer :

  • Rodent Studies : Administer 10 mg/kg (oral/IP) and collect plasma samples over 24h. LC-MS quantifies parent compound and metabolites (e.g., amine derivatives from nitro reduction) .
  • Metabolite Identification : Liver microsome assays (human/rat) with NADPH cofactor, followed by HRMS/MS fragmentation .
  • Tissue Distribution : Radiolabeled compound (¹⁴C) tracking in organs to assess accumulation in target tissues (e.g., tumors) .

Key Research Considerations

  • Structural Modifications : Fluorine or methoxy substitutions on the phenyl ring may enhance metabolic stability without compromising activity .
  • Toxicity Mitigation : Monitor nitro radical formation (e.g., ROS assays) to balance efficacy and cytotoxicity .
  • Patent Landscape : Existing patents cover pyrazole-based TNIK inhibitors (e.g., EP 2023/027) but leave opportunities for nitrofuran hybrids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide
Reactant of Route 2
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N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide

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